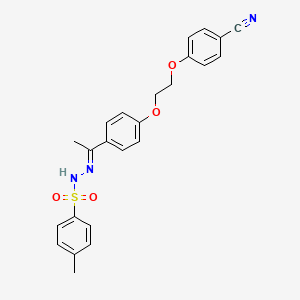

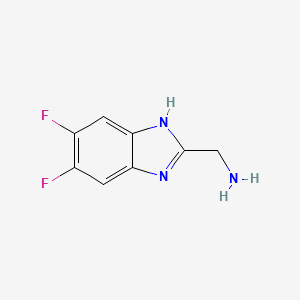

![molecular formula C15H19N3O3 B2772052 2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 899358-59-9](/img/structure/B2772052.png)

2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a derivative of pyrido[1,2-a]pyrimidin-4-one . Pyridopyrimidines are of great interest due to their biological potential .

Synthesis Analysis

An improved method for the preparation and purification of ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates has been proposed . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered in all relevant papers .Molecular Structure Analysis

According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form while in the crystal (at least for the case of the unsubstituted derivative) X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .Chemical Reactions Analysis

The reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards N- and C-nucleophiles has been described . The transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .科学的研究の応用

Analgesic Properties

Chemical modification of pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their analgesic properties. For instance, the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules was investigated as a strategy to optimize their biological properties. Studies on the analgesic properties of these derivatives showed increased biological activity, particularly for para-substituted derivatives, suggesting their potential as new analgesics (Ukrainets et al., 2015).

Antifungal Activity

Pyrido[1,2-a]pyrimidine derivatives have also been synthesized and evaluated for their antifungal activity. New derivatives exhibited significant antifungal activities, highlighting their potential in developing new antifungal agents (Hanafy, 2011).

Diuretic Properties

Research into alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has provided insights into their structure-biological activity relationship. Comparative analysis of their diuretic properties against structurally similar compounds has been conducted, contributing to the understanding of their potential therapeutic applications (Ukrainets et al., 2008).

Antimicrobial Activity

The synthesis and biological evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives have been explored. These compounds were screened for their antimicrobial activity against various microbes, indicating their potential in antimicrobial therapy (Merja et al., 2004).

Anticancer Activity

Novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and their anticancer activity evaluated. A series of these derivatives showed promising activity against human cancer cell lines, highlighting their potential in cancer treatment (Kumar et al., 2015).

作用機序

将来の方向性

The future directions for “2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” could involve further studies on its synthesis, structure, and biological activities. The objective of these studies would be to list the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .

特性

IUPAC Name |

2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-9(2)4-6-16-13(19)12-14(20)17-11-8-10(3)5-7-18(11)15(12)21/h5,7-9,20H,4,6H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRWAEHKKBNVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2771969.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2771970.png)

![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)

![(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)

![(11Z)-11-[(4-methoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2771989.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)